3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group and a piperidin-1-yl ethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Piperidin-1-yl Ethoxy Side Chain: The final step involves the nucleophilic substitution of the chromen-2-one derivative with 2-(piperidin-1-yl)ethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-yl ethoxy side chain, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidin-1-yl ethoxy side chain may enhance its binding affinity to certain targets, while the chromen-2-one core may contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromen-2-one derivative with various biological activities.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.
7-Hydroxycoumarin: Another chromen-2-one derivative with potential therapeutic applications.
Uniqueness
3-(3,4-Dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one is unique due to the presence of both the 3,4-dimethoxyphenyl group and the piperidin-1-yl ethoxy side chain, which may confer distinct chemical and biological properties compared to other chromen-2-one derivatives.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-(2-piperidin-1-ylethoxy)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-27-21-9-7-17(15-23(21)28-2)20-14-18-6-8-19(16-22(18)30-24(20)26)29-13-12-25-10-4-3-5-11-25/h6-9,14-16H,3-5,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIPYHYHBJHLCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCCCC4)OC2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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